2,3-Dihydro-6-methoxy-phenalen-1-one
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Overview
Description
2,3-Dihydro-6-methoxy-phenalen-1-one is an aromatic ketone with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. This compound is known for its versatility in various scientific applications, including organic synthesis, drug design, and biochemistry. Its unique structure allows it to be used as both a starting material and an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methoxy-phenalen-1-one typically involves the reaction of methoxyphenols with appropriate reagents under controlled conditions. One common method includes the closed system pyrolysis of methoxyphenols, which serves as proxies for terrestrial biomass. This process helps understand the chemical changes in lignin during hydrothermal alteration.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is often produced in research laboratories for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-6-methoxy-phenalen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2,3-Dihydro-6-methoxy-phenalen-1-one has a wide range of scientific research applications, including:
Organic Synthesis: Used as a starting material and intermediate in the synthesis of various organic compounds.
Drug Design: Its unique structure makes it useful as a drug-like molecule in the design of new pharmaceuticals.
Biochemistry: Employed as a probe molecule in biochemical studies.
Cancer Research: Derivatives of the compound have shown potential in inducing apoptosis in various cancer cell lines, including human leukemia, thyroid carcinoma, and hepatocellular carcinoma.
Agricultural Research: Some derivatives play roles in plant defense mechanisms and have been identified as potential natural insecticides.
Corrosion Inhibition: Certain derivatives have been studied for their effectiveness in protecting metals against corrosion in acidic environments.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-methoxy-phenalen-1-one involves the upregulation of bone morphogenetic protein-2 (BMP-2), which accelerates bone turnover and increases the proportion of osteoblasts. This mechanism highlights its potential in bone-related research and applications.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-canthin-6-one: A compound related to 2,3-Dihydro-6-methoxy-phenalen-1-one, known for its effectiveness in triggering apoptosis in cancer cell lines.
2,6-Dimethoxyphenol: Structurally similar and used in studies involving the pyrolysis of methoxyphenols.
Uniqueness
This compound stands out due to its versatility and unique structure, which allows it to be used in a variety of scientific applications. Its ability to act as both a starting material and an intermediate in organic synthesis, along with its potential in drug design and biochemistry, makes it a valuable compound in research.
Properties
IUPAC Name |
6-methoxy-2,3-dihydrophenalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-8-6-9-5-7-12(15)10-3-2-4-11(13)14(9)10/h2-4,6,8H,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNHZUOPYYVRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(CCC3=O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385064 |
Source
|
Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100621-80-5 |
Source
|
Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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